N-(tert-butyl)-2-quinolinecarboxamide
Description
N-(tert-butyl)-2-quinolinecarboxamide is a heterocyclic organic compound featuring a quinoline core substituted at the 2-position with a carboxamide group, where the nitrogen atom of the amide is bonded to a tert-butyl moiety. The quinoline scaffold is aromatic and planar, contributing to π-π stacking interactions in biological or material systems.
Properties
IUPAC Name |
N-tert-butylquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)16-13(17)12-9-8-10-6-4-5-7-11(10)15-12/h4-9H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIDUIWSSSTMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure Variations
Quinoline vs. Isoquinoline Derivatives
- N-(tert-butyl)-2-quinolinecarboxamide: The quinoline core is aromatic, enabling electronic conjugation and interactions with biological targets like enzymes or receptors.
- N-tert-Butyl-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: This analogue replaces quinoline with a partially saturated tetrahydroisoquinoline core, reducing aromaticity and increasing conformational flexibility.
- N-(tert-butyl)decahydro-3-isoquinolinecarboxamide: The fully saturated decahydroisoquinoline core confers rigidity and may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
Substituent Effects
- tert-Butyl Group: Present in all compounds discussed, this bulky, lipophilic group is known to shield reactive sites, slow metabolism, and improve bioavailability. However, it may reduce aqueous solubility .
- Sulfonyl and Methoxy Groups: In the tetrahydroisoquinoline derivative (), the sulfonyl group increases polarity and hydrogen-bonding capacity, which could enhance target affinity but reduce blood-brain barrier penetration. The methoxy group contributes electron-donating effects, altering electronic distribution .
- Dibenzofuran and Chloro-Nitro Substituents: N-(2-methoxydibenzofuran-3-yl)quinoline-2-carboxamide () incorporates a dibenzofuran moiety, adding a fused aromatic system that may enhance stacking interactions.
Table 1: Comparative Analysis of Key Compounds
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